tert-butyl 4-aMino-4-(trifluoroMethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride: is a synthetic organic compound with the molecular formula C11H20ClF3N2O2. It is known for its unique structural features, including a piperidine ring substituted with an amino group, a trifluoromethyl group, and a tert-butyl ester. This compound is often used in pharmaceutical research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate nucleophilic substitution.
Amination: The amino group is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the ester to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Methyl-substituted piperidine, alcohol derivatives.
Substitution Products: N-alkylated or N-acylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the amino group can form hydrogen bonds with target molecules. The piperidine ring provides structural rigidity, contributing to the compound’s overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride is unique due to the specific positioning of the trifluoromethyl group and the amino group on the piperidine ring. This configuration imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs.
By understanding the detailed synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2.ClH/c1-9(2,3)18-8(17)16-6-4-10(15,5-7-16)11(12,13)14;/h4-7,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIAHPZJJRVMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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